molecular formula C8H18N2O B15346568 2-Methoxy-3-propylpiperazine CAS No. 74784-13-7

2-Methoxy-3-propylpiperazine

Cat. No.: B15346568
CAS No.: 74784-13-7
M. Wt: 158.24 g/mol
InChI Key: UXRVCZWZIZCXGS-UHFFFAOYSA-N
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Description

2-Methoxy-3-propylpiperazine is a substituted piperazine derivative featuring a methoxy group at the 2-position and a propyl chain at the 3-position of the piperazine ring. Piperazines are six-membered heterocyclic compounds containing two nitrogen atoms at opposite positions, widely utilized in pharmaceuticals, agrochemicals, and flavoring agents due to their versatile reactivity and ability to modulate biological activity.

Properties

CAS No.

74784-13-7

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

2-methoxy-3-propylpiperazine

InChI

InChI=1S/C8H18N2O/c1-3-4-7-8(11-2)10-6-5-9-7/h7-10H,3-6H2,1-2H3

InChI Key

UXRVCZWZIZCXGS-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(NCCN1)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key parameters of 2-Methoxy-3-propylpiperazine (hypothetical) with pyrazine derivatives and other piperazine analogs:

Compound Molecular Formula Molecular Weight (g/mol) Solubility Odor/Application Reference
This compound (hypothetical) C8H18N2O 158.24 (calculated) Likely ethanol-soluble¹ Potential pharmaceutical use -
2-Methoxy-3-isobutylpyrazine C9H14N2O 166.22 Insoluble in water, ethanol-soluble Grilled, nutty aroma (flavoring agent)
2-Methoxy-3-methylpyrazine C6H8N2O 124.12 Insoluble in water, ethanol-soluble Caramel, almond-like odor (flavoring)
2-Methoxy-3-isopropylpyrazine C8H12N2O 152.20 - Flavoring agent; CAS 25773-40-4
1-(3-Hydroxypropyl)-4-methylpiperazine C8H18N2O 158.24 - Intermediate in drug synthesis

¹Inferred from solubility trends in piperazine/pyrazine derivatives.

Key Observations :

  • Substituent Effects : Longer alkyl chains (e.g., isobutyl in pyrazines) increase molecular weight and hydrophobicity, reducing water solubility. The propyl group in this compound may similarly enhance lipid solubility, favoring membrane permeability in drug design.
  • Odor Profiles: Pyrazine derivatives are renowned for their roles in flavor chemistry, contributing roasted or nutty notes. Piperazines, while less common in flavors, are pivotal in medicinal chemistry due to their basicity and hydrogen-bonding capabilities.

Thermodynamic and Binding Properties

highlights the binding thermodynamics of pyrazines to the major urinary protein (MUP-I).

  • Enthalpy-Driven Binding : Pyrazine derivatives like 2-methoxy-3-isobutylpyrazine bind MUP-I via favorable enthalpic contributions, countering the classical entropy-driven hydrophobic effect.
  • Conformational Flexibility : Ligand binding induces rigidity in protein residues adjacent to the binding pocket, with compensatory flexibility in distal regions. This "conformational relay" mechanism may apply to piperazine-protein interactions, influencing drug-receptor affinity.

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